molecular formula C9H11ClO2 B2488471 1-[(Chloromethoxy)methyl]-4-methoxybenzene CAS No. 88023-78-3

1-[(Chloromethoxy)methyl]-4-methoxybenzene

Cat. No. B2488471
CAS RN: 88023-78-3
M. Wt: 186.64
InChI Key: DNZXMWKFPMIKRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(Chloromethoxy)methyl]-4-methoxybenzene-like compounds typically involves multi-step chemical processes, including electrophilic substitution, nitration, reduction, and methylation. For instance, studies have shown compounds like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline being synthesized through a series of steps from methyl 4-hydroxy-3-methoxybenzoate, demonstrating the complexity and versatility of synthesis pathways for chloromethoxy and methoxybenzene derivatives (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione, reveals intricate details about their geometric configuration. Studies using techniques like X-ray diffraction show that these molecules can have complex conformations, with dihedral angles and intermolecular interactions that significantly influence their reactivity and physical properties (Wu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, reflecting their broad applicability in synthetic chemistry. For example, the electrochemical reduction of methyl triclosan, a compound structurally related to this compound, demonstrates the potential for intricate reactions involving cleavage of C–Cl and C–O bonds under specific conditions (Peverly et al., 2014).

Physical Properties Analysis

The physical properties of methoxyphenols and dimethoxybenzenes, closely related to this compound, have been extensively studied. Research shows how intermolecular and intramolecular hydrogen bonding can influence their thermochemical properties, including enthalpies of formation and vaporization. Such studies highlight the impact of molecular structure on the physical characteristics of these compounds (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by their functional groups and molecular geometry. Research into similar compounds, like ozonolysis of lignin models including dimethoxybenzenes, reveals how their reactivity towards oxidative agents can lead to a variety of products, demonstrating the versatility of these molecules in chemical reactions (Mvula et al., 2009).

Scientific Research Applications

Environmental Pollution and Reduction

1-[(Chloromethoxy)methyl]-4-methoxybenzene, under certain conditions, can be an environmental pollutant. A study by Peverly et al. (2014) investigated the electrochemical reduction of methyl triclosan (a related compound) at glassy carbon electrodes. The study is significant for understanding the environmental impact and potential reduction strategies for such pollutants (Peverly et al., 2014).

Electrosynthesis and Characterization

The electrosynthesis and spectroscopic characterization of polymers derived from 1-methoxy-4-ethoxybenzene, a compound similar to this compound, was explored in a study by Moustafid et al. (1991). This research contributes to the understanding of the synthesis and properties of related methoxybenzene-based polymers (Moustafid et al., 1991).

Impact on Grain Quality

Research by Seitz and Ram (2000) identified over 20 volatile methoxybenzene compounds, including derivatives similar to this compound, in various grains with off-odors. This study is essential for understanding the impact of such compounds on food quality and safety (Seitz & Ram, 2000).

Catalytic Conversion in Biomass Processing

Zhu et al. (2011) conducted a study on the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules. This research is relevant for applications in biomass processing and the conversion of related methoxybenzene compounds (Zhu et al., 2011).

Ozonolysis in Environmental Processes

The ozonolysis of lignin models, including anisole and dimethoxybenzenes, was investigated by Mvula et al. (2009). This study provides insights into the environmental degradation processes of methoxybenzene derivatives (Mvula et al., 2009).

Radical Formation and Reactions

Nauta and Mulder (1939) explored the formation of bis-(4-methoxyphenyl)-methyl radicals, highlighting the chemical behavior and reactions of methoxybenzene derivatives under specific conditions (Nauta & Mulder, 1939).

Host-Guest Chemistry

A study by Song et al. (2008) on the binding behaviors of beta-cyclodextrin with methoxybenzene derivatives provides valuable insights into the host-guest chemistry relevant to molecular recognition and encapsulation processes (Song et al., 2008).

Mechanism of Action

properties

IUPAC Name

1-(chloromethoxymethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZXMWKFPMIKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88023-78-3
Record name 1-[(chloromethoxy)methyl]-4-methoxybenzene
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